An In-depth Technical Guide to the Chemical Properties of 1-ethyl-5-nitro-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 1-ethyl-5-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-ethyl-5-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes information from closely related analogs and the well-established chemistry of nitropyrazoles to present a detailed profile. The guide covers plausible synthetic routes, predicted spectroscopic and physicochemical properties, expected reactivity, and potential applications, particularly in the context of drug development. This document is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this and similar nitro-substituted pyrazole scaffolds.
Introduction
Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals to agrochemicals.[1] The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, a structure that imparts unique electronic properties and a versatile reactivity profile.[1] The introduction of a nitro group onto the pyrazole ring significantly modulates its chemical characteristics, enhancing its electrophilicity and influencing its biological activity.
1-ethyl-5-nitro-1H-pyrazole (Figure 1) is a member of the nitropyrazole family. The presence of the electron-withdrawing nitro group at the C5 position, coupled with an ethyl substituent at the N1 position, suggests a compound with distinct reactivity and potential as a scaffold in medicinal chemistry. Pyrazole-containing compounds have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] This guide aims to provide a detailed understanding of the chemical properties of 1-ethyl-5-nitro-1H-pyrazole to facilitate its exploration in research and development.
Figure 1: Structure of 1-ethyl-5-nitro-1H-pyrazole
Caption: Chemical structure of 1-ethyl-5-nitro-1H-pyrazole.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted pyrazoles is the Knorr pyrazole synthesis and subsequent nitration.[3]
Workflow for the Proposed Synthesis of 1-ethyl-5-nitro-1H-pyrazole
Caption: Proposed two-step synthesis of 1-ethyl-5-nitro-1H-pyrazole.
Step 1: Synthesis of 1-ethyl-1H-pyrazole
The initial step would involve the cyclocondensation of ethylhydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a derivative thereof.[4] This reaction is typically carried out in a protic solvent like ethanol or acetic acid.
Step 2: Nitration of 1-ethyl-1H-pyrazole
The subsequent nitration of the formed 1-ethyl-1H-pyrazole would introduce the nitro group. The regioselectivity of this electrophilic aromatic substitution is crucial. Nitration of N-substituted pyrazoles typically occurs at the C4 position. However, to obtain the 5-nitro isomer, a different strategy might be required, such as starting with a pre-functionalized precursor or utilizing specific reaction conditions that favor substitution at the C5 position. Alternatively, a multi-step synthesis involving the construction of the pyrazole ring with the nitro group already in place could be employed.
Predicted Spectroscopic Data
Based on the analysis of similar pyrazole derivatives, the following spectroscopic characteristics for 1-ethyl-5-nitro-1H-pyrazole can be predicted.
Table 1: Predicted Spectroscopic Data for 1-ethyl-5-nitro-1H-pyrazole
| Spectroscopic Technique | Predicted Characteristics |
| ¹H NMR | - Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). - Pyrazole ring protons: Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the C3 and C4 positions. The chemical shifts would be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | - Ethyl group: Two signals in the aliphatic region for the methyl and methylene carbons. - Pyrazole ring carbons: Three signals in the aromatic region for C3, C4, and C5. The C5 carbon, bonded to the nitro group, is expected to be significantly deshielded.[5] |
| Infrared (IR) Spectroscopy | - N-O stretching (nitro group): Strong, characteristic absorption bands typically in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric). - C-H stretching (aromatic): Absorptions above 3000 cm⁻¹. - C-H stretching (aliphatic): Absorptions below 3000 cm⁻¹. - C=N and C=C stretching (pyrazole ring): Absorptions in the 1600-1400 cm⁻¹ region.[6][7] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (141.13 g/mol ).[8] - Fragmentation Pattern: Likely fragmentation would involve the loss of the nitro group (NO₂) and cleavage of the ethyl group. |
Physicochemical Properties
The physicochemical properties of 1-ethyl-5-nitro-1H-pyrazole are expected to be influenced by the polar nitro group and the nonpolar ethyl group.
Table 2: Predicted Physicochemical Properties of 1-ethyl-5-nitro-1H-pyrazole
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₇N₃O₂[8] |
| Molecular Weight | 141.13 g/mol [8] |
| Appearance | Likely a solid at room temperature, possibly crystalline. |
| Melting Point | Expected to be higher than its non-nitrated analog due to increased polarity and potential for intermolecular interactions. |
| Solubility | Expected to have limited solubility in water but good solubility in polar organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).[9] |
| Thermal Stability | Nitropyrazoles are known to be energetic materials with varying thermal stabilities. The decomposition is likely to be exothermic and may be initiated by the cleavage of the C-NO₂ bond.[10] |
Chemical Reactivity
The chemical reactivity of 1-ethyl-5-nitro-1H-pyrazole is dominated by the electron-deficient nature of the pyrazole ring due to the presence of the nitro group.
Reduction of the Nitro Group
A key reaction for this class of compounds is the reduction of the nitro group to an amino group. This transformation is fundamental in medicinal chemistry as it introduces a versatile functional group for further derivatization.
Reaction Scheme for the Reduction of 1-ethyl-5-nitro-1H-pyrazole
Caption: General scheme for the reduction of the nitro group.
Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.[11]
-
Metal-Acid Systems: Such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acetic acid.[12][13]
Experimental Protocol: General Procedure for the Reduction of a Nitroaryl Compound
-
Dissolve 1-ethyl-5-nitro-1H-pyrazole in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add the chosen reducing agent (e.g., a catalytic amount of Pd/C for hydrogenation or an excess of SnCl₂ for metal-acid reduction).
-
If performing catalytic hydrogenation, purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter off the catalyst (for hydrogenation) or perform an appropriate work-up to remove metal salts.
-
Purify the resulting 1-ethyl-1H-pyrazol-5-amine by crystallization or column chromatography.[12]
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group at the C5 position activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). The nitro group itself can act as a leaving group, particularly when a strong nucleophile is used. Studies on related nitropyrazoles have shown that a nitro group at the C5 position is more susceptible to nucleophilic displacement than one at the C3 position.
Electrophilic Aromatic Substitution
The pyrazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. Any further electrophilic substitution would be expected to occur at the C4 position, which is the most electron-rich carbon on the ring.
Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1] The introduction of a nitro group can enhance or modify the biological activity profile of the parent molecule.
-
Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The 1-ethyl-5-nitro-1H-pyrazole scaffold could be explored for the development of novel anti-inflammatory and analgesic compounds.[14][15]
-
Antimicrobial and Anticancer Agents: Pyrazole derivatives have shown promising activity against various microbial strains and cancer cell lines.[2][16] The nitro group can be a key feature for biological activity or can be used as a handle for further chemical modifications to optimize potency and selectivity.
-
Enzyme Inhibitors: The pyrazole ring is a common motif in various enzyme inhibitors. The specific substitution pattern of 1-ethyl-5-nitro-1H-pyrazole could be suitable for targeting specific enzyme active sites.
The reduction of the nitro group to an amine provides a key intermediate for the synthesis of a library of derivatives through amide bond formation, reductive amination, or other C-N bond-forming reactions, allowing for extensive structure-activity relationship (SAR) studies.
Conclusion
1-ethyl-5-nitro-1H-pyrazole is a heterocyclic compound with significant potential in chemical synthesis and drug discovery. Although specific experimental data is limited, this guide provides a comprehensive overview of its expected chemical properties based on the well-understood chemistry of nitropyrazoles. The predicted synthetic accessibility, reactivity, and potential for biological activity make it an attractive scaffold for further investigation by researchers and scientists in the field. The information presented herein should serve as a solid foundation for future studies aimed at unlocking the full potential of this and related nitropyrazole derivatives.
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